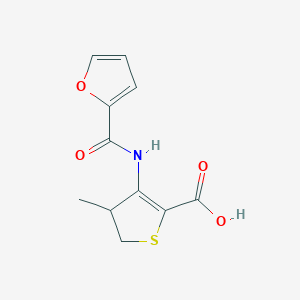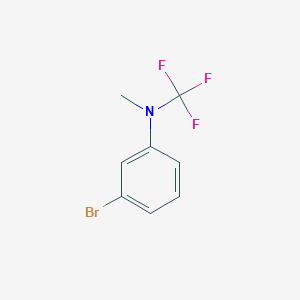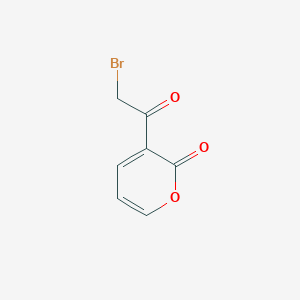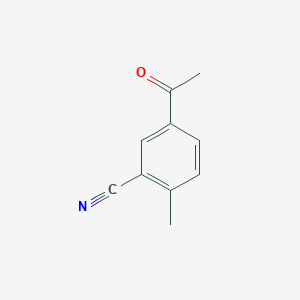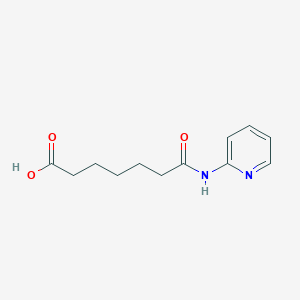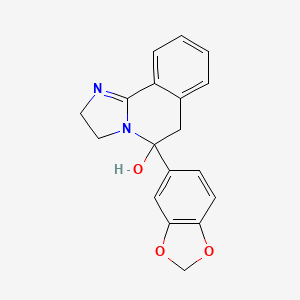
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)-imidazo(2,1-a)isoquinolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol is a complex organic compound featuring a fused heterocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the 1,3-benzodioxole moiety and the imidazo[2,1-a]isoquinolin-5-ol core makes it a unique candidate for various biochemical interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol typically involves multiple steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved by reacting catechol with disubstituted halomethanes under appropriate conditions.
Construction of the imidazo[2,1-a]isoquinolin-5-ol core: This step involves the cyclization of suitable precursors, often through a series of condensation and cyclization reactions.
Coupling of the two moieties: The final step involves coupling the 1,3-benzodioxole moiety with the imidazo[2,1-a]isoquinolin-5-ol core under conditions that promote the formation of the desired fused heterocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of bases or acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biochemical interactions and pathways.
Medicine: The compound’s potential therapeutic properties make it a subject of interest in drug development.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler compound that shares the benzodioxole moiety but lacks the fused heterocyclic structure.
Imidazo[2,1-a]isoquinoline: A compound that shares the core structure but lacks the benzodioxole moiety.
Uniqueness
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol is unique due to the combination of the benzodioxole moiety and the imidazo[2,1-a]isoquinolin-5-ol core. This combination provides a distinct set of chemical and biological properties that are not found in simpler analogs.
Propriétés
Numéro CAS |
56882-48-5 |
|---|---|
Formule moléculaire |
C18H16N2O3 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C18H16N2O3/c21-18(13-5-6-15-16(9-13)23-11-22-15)10-12-3-1-2-4-14(12)17-19-7-8-20(17)18/h1-6,9,21H,7-8,10-11H2 |
Clé InChI |
VTMGLOBDVHRQIR-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC5=C(C=C4)OCO5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)
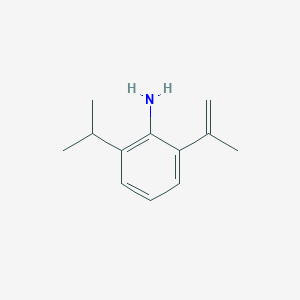
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13964898.png)
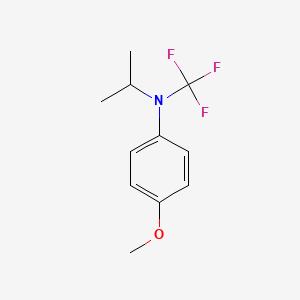
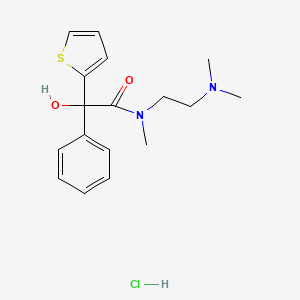
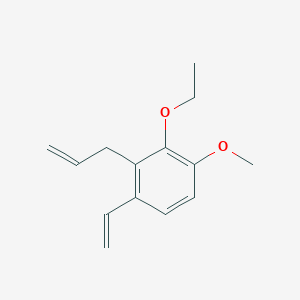
![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)
